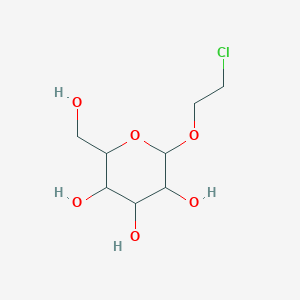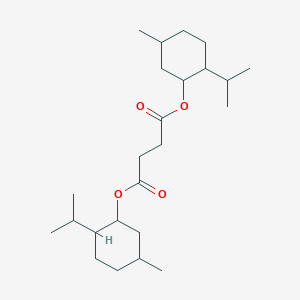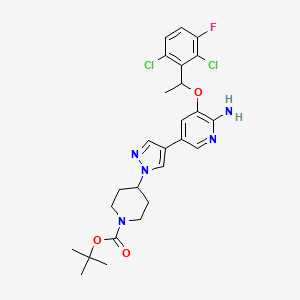![molecular formula C9H13NO3 B12280640 Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12280640.png)
Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate typically involves the use of enantioselective methods to ensure the desired stereochemistry. One common approach is the catalytic asymmetric [4+2] cycloaddition reaction of cyclohexenones with electron-deficient alkenes . This method provides high yields and excellent enantioselectivities under mild conditions.
Industrial Production Methods
Industrial production of this compound often employs metal-free conditions to ensure operational simplicity and environmental safety. The process involves a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include phenylselenyl bromide for oxidation and various organic bases for enantioselective synthesis . The conditions are usually mild to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism by which Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that play crucial roles in biological pathways. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-oxo-2-azabicyclo[3.2.1]octane-1-carboxylate: Another bicyclic compound with similar structural features but different ring sizes.
Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate: A closely related compound with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and serve as a versatile intermediate makes it valuable in multiple research and industrial applications .
Propiedades
Fórmula molecular |
C9H13NO3 |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-13-8(12)9-4-2-6(3-5-9)7(11)10-9/h6H,2-5H2,1H3,(H,10,11) |
Clave InChI |
KVFFDMZQDNBPLW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CCC(CC1)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[2-(2,4-Dichlorophenyl)ethyl]piperazine](/img/structure/B12280608.png)
![1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole](/img/structure/B12280609.png)
![7-Fluoro-2-methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12280614.png)




